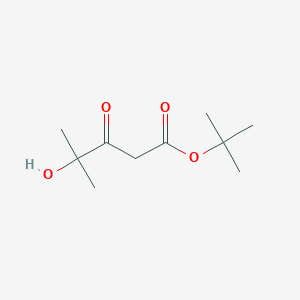
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the pentanoic acid backbone, with an esterification at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-4-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-dioxopentanoic acid.
Reduction: Formation of 4-hydroxy-4-methyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, methyl ester
- Pentanoic acid, 4-methyl-3-oxo-, ethyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different ester groups or substituents.
Properties
CAS No. |
61603-73-4 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(12)6-7(11)10(4,5)13/h13H,6H2,1-5H3 |
InChI Key |
JPSLCLINRCKJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
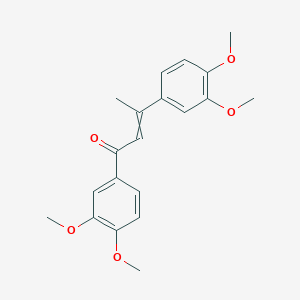

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


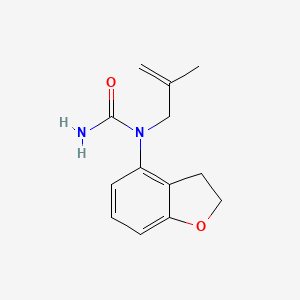
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
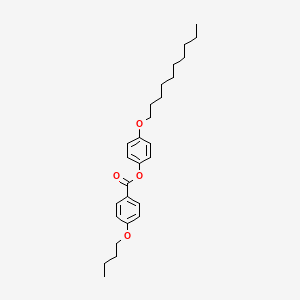

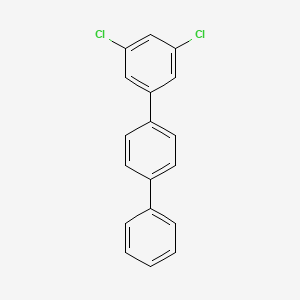

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
